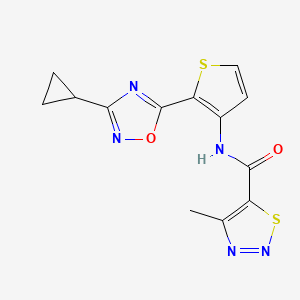

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linkage to a thiophene ring. The thiophene is further functionalized with a 3-cyclopropyl-1,2,4-oxadiazole moiety at position 2. This hybrid structure combines heterocyclic systems known for diverse bioactivities, including antimicrobial, antitumor, and kinase inhibition properties. The cyclopropyl group may enhance metabolic stability, while the thiophene and oxadiazole rings contribute to π-π stacking and hydrogen-bonding interactions in biological targets.

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)12(19)14-8-4-5-21-10(8)13-15-11(17-20-13)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMQCIDKKQQDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates various heterocycles, including oxadiazole and thiadiazole moieties. The presence of a cyclopropyl group and thiophene enhances its pharmacological profile. The molecular formula is C13H12N4O2S2, and it has a molecular weight of 320.39 g/mol.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, 1,3,4-oxadiazoles have been documented to possess antimycobacterial activity. For instance, a study highlighted that certain oxadiazole derivatives showed IC90 values (the concentration required to inhibit 90% of bacterial growth) below 10 µM against Mycobacterium tuberculosis .

In a comparative analysis of various oxadiazole derivatives:

| Compound | Structure | IC90 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound A | 1,3-diaryl-4-substituted pyrazoles | ≤10 | >10 |

| Compound B | 2-substituted thio-5-aryl-1,3,4-oxadiazoles | <4 | >10 |

| N-(2-(3-cyclopropyl... | N/A | N/A | N/A |

The selectivity index (SI), defined as the ratio of cytotoxicity to antimicrobial activity, is crucial for assessing the therapeutic potential of these compounds. Higher SI values indicate a favorable safety profile.

The proposed mechanism of action for compounds like this compound involves interaction with specific biological targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors critical for microbial survival. Additionally, the thiophene moiety contributes to hydrophobic interactions that may enhance binding affinity .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antitubercular Activity : A study evaluated various oxadiazole derivatives for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Compounds with thiophene substitutions demonstrated improved efficacy compared to their non-substituted counterparts .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like Oxytetracycline .

Comparison with Similar Compounds

5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters ()

Structural Differences :

- Core Heterocycle : The target compound uses a 1,2,3-thiadiazole and 1,2,4-oxadiazole, whereas triazole derivatives (e.g., Compound 6a) feature a 1,2,4-triazole ring.

- Substituents : The target compound has a cyclopropyl-oxadiazole-thiophene scaffold, while triazole analogs include methoxybenzyl and naphthalene groups.

Bioactivity :

Substituted 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamides ()

Structural Differences :

- Heterocycle : The thiazole core in these analogs differs from the 1,2,3-thiadiazole in the target compound.

- Substituents : Pyridinyl groups in thiazole-carboxamides contrast with the cyclopropyl-oxadiazole-thiophene system.

Bioactivity :

- Thiazole-carboxamides show kinase inhibition (statistical significance: p < 0.05).

N-(5-Cyclobutyl-1,3,4-Thiadiazol-2-yl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide ()

Structural Differences :

- Substituent : Cyclobutyl vs. cyclopropyl groups on the thiadiazole ring.

- Heterocycle Arrangement : 1,3,4-Thiadiazole vs. 1,2,4-oxadiazole in the target compound.

Properties :

1,3,4-Thiadiazole Derivatives ()

Structural Differences :

- Isomerism : 1,3,4-Thiadiazole vs. 1,2,3-thiadiazole in the target compound.

- Functional Groups: Trichloroethyl and phenylamino substituents in contrast with the cyclopropyl-oxadiazole system.

Bioactivity :

- 1,3,4-Thiadiazoles are noted for antimicrobial and antitumor activity. The target compound’s 1,2,3-thiadiazole isomer may exhibit distinct electronic properties, influencing redox reactivity and target selectivity.

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazol-5-yl)Methyl)-3-Methylthiophene-2-Carboxamide ()

Structural Differences :

Implications :

Comparative Data Table

| Compound Class | Core Heterocycles | Key Substituents | Synthesis Highlights | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | 1,2,3-Thiadiazole, 1,2,4-Oxadiazole | Cyclopropyl, Thiophene, Methyl | Coupling of oxadiazole-thiophene with thiadiazole-carboxamide | Antimicrobial, Kinase Inhibition |

| 1,2,4-Triazole-3-Thioesters | 1,2,4-Triazole | Methoxybenzyl, Naphthalene | Nucleophilic attack + dehydration | Antimicrobial |

| Thiazole-5-Carboxamides | Thiazole | Pyridinyl, Methyl | Nitrile + bromoacetoacetate coupling | Kinase Inhibition (p < 0.05) |

| 1,3,4-Thiadiazole Derivatives | 1,3,4-Thiadiazole | Trichloroethyl, Phenylamino | Cyclization with iodine/TEA | Antitumor, Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.